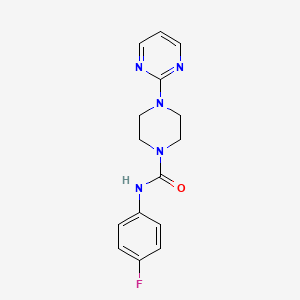

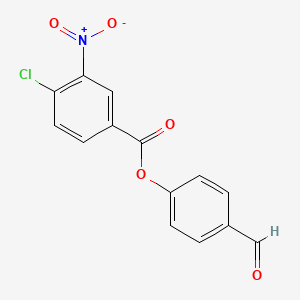

![molecular formula C12H11FN4O2S2 B5751596 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It is a part of a larger group of compounds that have shown potential in various biological activities .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazol-2-ylthio derivatives involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide” might vary slightly based on the specific reactants and conditions.科学研究应用

Antimicrobial and Antiproliferative Applications

This compound, featuring a 1,3,4-thiadiazole moiety, has been studied for its potential in combating drug resistance in pathogens and cancer cells . The structure allows it to interfere with DNA replication processes, which could inhibit the growth of both bacterial and cancer cells. This dual functionality makes it a candidate for developing new antimicrobial and anticancer drugs.

Biochemical Research

In biochemical research, derivatives of 1,3,4-thiadiazole, like our compound, are used to study their interaction with various biochemical pathways . They are particularly useful in understanding the mechanisms of enzyme inhibition and receptor binding due to their structural similarity to pyrimidine, a key component of nucleic acids.

Material Science

The compound’s unique structure makes it a subject of interest in material science. Researchers explore the electrical and optical properties of thiadiazole derivatives for potential use in electronic devices and sensors . The compound’s ability to form stable crystals can be leveraged in designing new materials with specific electronic properties.

Environmental Science

Thiadiazole derivatives are also explored for their environmental applications. Their potential to act as bioactive molecules against various environmental pollutants is of particular interest. The compound’s reactivity with other chemicals can be harnessed to develop treatments for contaminated soils and waters .

Agricultural Chemistry

In agriculture, compounds like 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide are investigated for their potential as pesticides or herbicides . Their ability to disrupt biological processes at the cellular level could provide a means to control pests and diseases affecting crops.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its structural features that allow for interaction with various biological targets . It is a valuable scaffold for the development of new therapeutic agents, especially in the design of drugs with improved efficacy and reduced side effects.

未来方向

The future directions for “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide” and similar compounds could involve further evaluation of their biological activities. For instance, their potential as urease inhibitors could be explored for the treatment of infections caused by urease-producing bacteria . Additionally, their antiproliferative activity against human cancer cell lines could be further investigated .

作用机制

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have antimicrobial properties , suggesting that they may interfere with the biochemical pathways of microorganisms, leading to their death or growth inhibition.

Result of Action

As a 1,3,4-thiadiazole derivative, it is known to have antimicrobial properties , suggesting that it may lead to the death or growth inhibition of microorganisms.

属性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRUPPXXSGTFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)

![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)

![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)

![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)

![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)